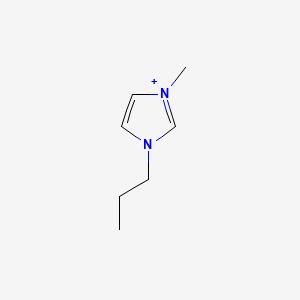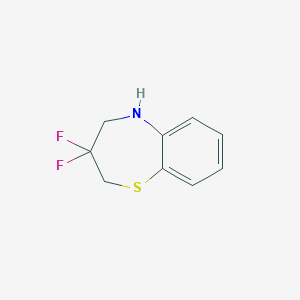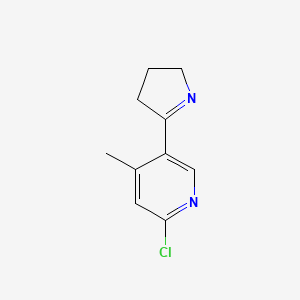
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a dihydropyrrol group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromo-4-methylpyridine with a suitable dihydropyrrol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: Similar structure but lacks the methyl group.
2-Chloro-4-methylpyridine: Similar structure but lacks the dihydropyrrol group.
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is unique due to the presence of all three substituents (chloro, dihydropyrrol, and methyl groups) on the pyridine ring. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6H,2-4H2,1H3 |
Clave InChI |
NHRBZPYGFLVPHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2=NCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


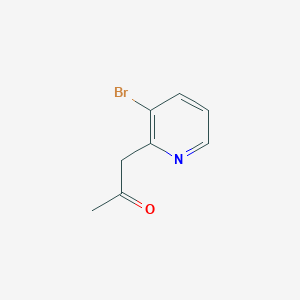

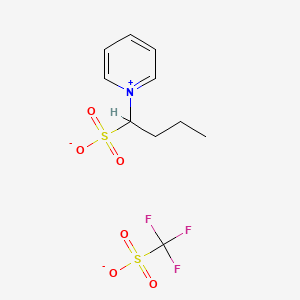
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
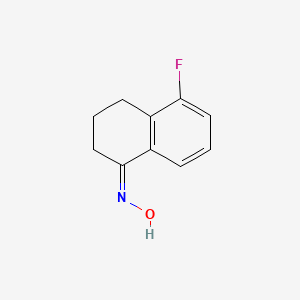
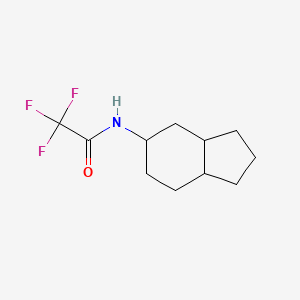
![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
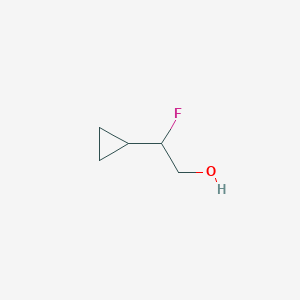
![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
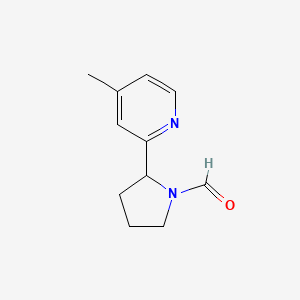
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
